molecular formula C10H16O2 B3386282 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 72335-50-3

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B3386282
CAS RN: 72335-50-3
M. Wt: 168.23 g/mol
InChI Key: UDJNPRFNQMRERB-UHFFFAOYSA-N
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Patent
US04283420

Procedure details

300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride were introduced into a 1 liter three-necked flask fitted with a condenser closed with a calcium chloride guard tube, a low-temperature thermometer, a mechanical stirrer and a nitrogen inlet tube. The solution was cooled to -20° C. and 220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added. The addition was made in the course of 1 hour; the temperature of the mixture was kept at -10° C. 25.5 g (0.2 mole) of 1-cyclohexyl-carboxylic acid, dissolved in 50 cm3 of dry THF, were then introduced in the course of 20 minutes and the temperature of the whole was then raised gradually to 50° C. and this temperature was maintained for 2 hours. The yellow solution was cooled to -70° C. 15.3 g of dry allyl chloride were added and the mixture was stirred for a further 2 hours whilst allowing the temperature to return to ambient temperature, after which the whole was left to stand for 12 hours. The solution was concentrated in vacuo and then poured into 100 cm3 of ice-cold distilled water and 100 cm3 of hexane. The aqueous phase, which had been separated off, was acidified with dilute hydrochloric acid. The 1-allyl-1-cyclohexylcarboxylic acid obtained was extracted with ether. It was purified by distillation under reduced pressure and was in the form of a colourless liquid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10](Cl)[CH:11]=[CH2:12]>O1CCCC1>[CH2:12]([C:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:11]=[CH2:10]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C=C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride
ADDITION
Type
ADDITION
Details
were introduced into a 1 liter three-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
closed with a calcium chloride guard tube
ADDITION
Type
ADDITION
Details
220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
was made in the course of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was kept at -10° C
ADDITION
Type
ADDITION
Details
were then introduced in the course of 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the whole was then raised gradually to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was cooled to -70° C
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
WAIT
Type
WAIT
Details
after which the whole was left
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
poured into 100 cm3 of ice-cold
DISTILLATION
Type
DISTILLATION
Details
distilled water and 100 cm3 of hexane
CUSTOM
Type
CUSTOM
Details
The aqueous phase, which had been separated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)C1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.